5-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
In the realm of organic synthesis, compounds like 5-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide serve as pivotal intermediates. Their synthesis involves advanced techniques such as chlorosulfonation, bromination, and Mannich reactions, which are crucial for producing a diverse range of sulfonamide derivatives. These methods allow for the exploration of chemical reactivity and the creation of compounds with potential biological activities (Hartman & Halczenko, 1990). Furthermore, the investigation into the synthesis of heterocyclic compounds like furans and thiophenes through catalyzed coupling reactions highlights the importance of these molecules in constructing complex organic structures (Yamamoto, 2017).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs present in this compound are of significant interest. Compounds featuring furan and thiophene rings are widely recognized for their potential therapeutic benefits. They are used as core structures in the design of drugs due to their stability and the ability to undergo various functionalizations. These heterocyclic scaffolds are essential in the development of molecules with desired biological activities, such as inhibitors of specific enzymes or receptors (Sperry & Wright, 2005).
Physical and Chemical Interactions
The study of physical and chemical interactions involving thiophene derivatives, including solubilization and partitioning behaviors, provides insights into their potential applications in pharmaceutical formulations and material science. Understanding these interactions helps in predicting the behavior of these compounds in biological systems and their compatibility with various solvents and carriers (Saeed et al., 2017).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways related to their therapeutic properties .
Result of Action
Thiophene derivatives are known to have significant effects on various biological and physiological functions .
Future Directions
The future directions in the research of thiophene and its derivatives lie in the synthesis and investigation of new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S3/c15-13-1-2-14(22-13)23(18,19)16-9-12(11-3-6-20-10-11)17-4-7-21-8-5-17/h1-3,6,10,12,16H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJXJCPBKHPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(S2)Br)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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